(1R)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine
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Overview
Description
(1R)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine is a chiral amine compound that features a pyridine ring substituted with a methyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activity and utility as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpyridine and a suitable chiral amine.
Reaction Steps:
Reaction Conditions: Typical conditions include the use of organic solvents like dichloromethane or ethanol, and bases such as sodium hydride or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Alkylation: Utilizing continuous flow reactors to achieve efficient alkylation.
Chiral Catalysts: Employing chiral catalysts to directly synthesize the (1R)-enantiomer, reducing the need for resolution steps.
Chemical Reactions Analysis
Types of Reactions
(1R)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a suitable base.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of azides or thiols-substituted products.
Scientific Research Applications
(1R)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (1R)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine involves:
Molecular Targets: Binding to specific receptors or enzymes in biological systems.
Pathways: Modulating signaling pathways or metabolic processes, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
(1S)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine: The enantiomer of the compound with potentially different biological activity.
2-Methyl-1-(2-pyridyl)propylamine: Lacks the additional methyl group on the pyridine ring.
1-(3-Methyl(2-pyridyl))ethylamine: A structurally similar compound with a different substitution pattern.
Uniqueness
(1R)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine is unique due to its specific chiral configuration and substitution pattern, which can result in distinct biological and chemical properties compared to its analogs.
Properties
Molecular Formula |
C10H16N2 |
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Molecular Weight |
164.25 g/mol |
IUPAC Name |
(1R)-2-methyl-1-(3-methylpyridin-2-yl)propan-1-amine |
InChI |
InChI=1S/C10H16N2/c1-7(2)9(11)10-8(3)5-4-6-12-10/h4-7,9H,11H2,1-3H3/t9-/m1/s1 |
InChI Key |
UIAXRTSXHFFHTJ-SECBINFHSA-N |
Isomeric SMILES |
CC1=C(N=CC=C1)[C@@H](C(C)C)N |
Canonical SMILES |
CC1=C(N=CC=C1)C(C(C)C)N |
Origin of Product |
United States |
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